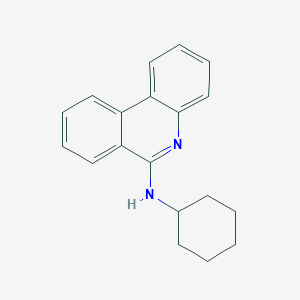

N-cyclohexylphenanthridin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylphenanthridin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-2-8-14(9-3-1)20-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h4-7,10-14H,1-3,8-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJJRRKYWIDTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Phenanthridine Scaffold: a Cornerstone in Academic Research

The phenanthridine (B189435) framework, a nitrogen-containing heterocyclic system, has been a subject of significant interest since its discovery. nih.gov Its unique structural and electronic properties make it a versatile building block in the synthesis of complex organic molecules with a wide range of applications, from materials science to drug discovery. nih.gov

The synthesis of the phenanthridine core has evolved considerably over the years, with modern techniques offering improved efficiency and the ability to introduce a wide array of substituents. nih.gov This chemical tractability has allowed for the creation of extensive libraries of phenanthridine derivatives, each with potentially unique biological activities. In the realm of medicinal chemistry, compounds based on the phenanthridine scaffold have been investigated for their potential as antibacterial, anticancer, and neuroprotective agents. nih.gov This broad spectrum of activity underscores the importance of the phenanthridine scaffold as a starting point for the development of new therapeutic agents.

Aminophenanthridine Derivatives: Key Players in Chemical Biology

The introduction of an amino group to the phenanthridine (B189435) scaffold, creating aminophenanthridine derivatives, has proven to be a particularly fruitful avenue of research. These compounds have been shown to interact with biological macromolecules, most notably DNA. This interaction is often through a process called intercalation, where the planar phenanthridine core inserts itself between the base pairs of the DNA double helix. nih.gov

This DNA-intercalating ability is the basis for the use of well-known aminophenanthridine derivatives like ethidium (B1194527) bromide and propidium (B1200493) iodide as fluorescent markers for nucleic acids in molecular biology laboratories. Beyond their use as research tools, the potent biological activity of aminophenanthridines has led to their investigation as potential therapeutic agents, particularly in the realm of oncology. The ability to interfere with DNA replication and repair processes in rapidly dividing cancer cells is a key mechanism of action for many anticancer drugs. nih.gov

Furthermore, the specific nature and position of the amino substituent and any further modifications to it can significantly influence the biological activity and target specificity of the resulting molecule. nih.gov Research into the structure-activity relationships (SAR) of aminophenanthridine derivatives aims to understand how these molecular modifications translate into changes in biological effect. nih.gov

The Scientific Case for Investigating N Cyclohexylphenanthridin 6 Amine

Strategies for the Construction of the Phenanthridine Core

The synthesis of the phenanthridine skeleton can be achieved through various strategies, with palladium-catalyzed cyclization and amine-mediated cyclocondensation reactions being prominent methods.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis offers a powerful and versatile tool for the construction of the phenanthridine core, primarily through intramolecular C-H functionalization or cross-coupling reactions.

One notable strategy involves the palladium-catalyzed picolinamide-directed sequential C-H functionalization . This method starts from readily available benzylamine (B48309) and aryl iodide precursors. The ortho-C-H bond of a benzylpicolinamide is first arylated with an aryl iodide, followed by a palladium-catalyzed intramolecular dehydrogenative C-H amination to form a dihydrophenanthridine intermediate. Subsequent oxidation yields the final phenanthridine product. This process can even be performed in a single step, providing moderate to good yields of various phenanthridine derivatives. beilstein-journals.org

Another powerful palladium-catalyzed method is the Suzuki-Miyaura cross-coupling reaction . This approach typically involves the coupling of an ortho-bromoaldehyde with an ortho-aminobenzeneboronic acid. This one-pot strategy has been shown to be effective in constructing the phenanthridine skeleton. rsc.org The choice of the palladium catalyst and ligands is crucial for the success of these reactions, with catalysts like Pd(OAc)₂ and ligands such as sterically hindered phosphines demonstrating high efficiency. rsc.orgresearchgate.net

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for forming C-N bonds and can be adapted for phenanthridine synthesis. researchgate.netnih.gov This reaction facilitates the coupling of amines with aryl halides. While traditionally used for synthesizing aryl amines, its principles can be applied in intramolecular cyclization strategies to form the phenanthridine ring system. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates under milder conditions. researchgate.net

Table 1: Comparison of Palladium-Catalyzed Cyclization Approaches

| Method | Key Precursors | Catalyst System (Example) | Key Bond Formation | Reference |

| Picolinamide-Directed C-H Functionalization | Benzylamine, Aryl Iodide | Pd(OAc)₂ | Intramolecular C-H Amination | beilstein-journals.org |

| Suzuki-Miyaura Coupling | o-Bromoaldehyde, o-Aminobenzeneboronic acid | Pd(OAc)₂ | C-C Bond Formation | rsc.org |

| Buchwald-Hartwig Amination | o-Halobenzylamine derivative | Pd(OAc)₂ / Ligand | Intramolecular C-N Bond Formation | researchgate.netnih.gov |

Amine-Mediated Cyclocondensation Reactions

Amine-mediated cyclocondensation reactions provide an alternative, often metal-free, pathway to the phenanthridine core. These reactions typically involve the intramolecular cyclization of biaryl precursors.

A classic example is the photochemically-mediated cyclization of biaryl oximes . In this method, readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes are exposed to UV radiation to afford phenanthridines. nih.gov This reaction is believed to proceed through a transient iminyl radical. nih.gov

Another approach involves the cyclization of 2-isocyanobiphenyls . These precursors can undergo radical cyclization reactions initiated by various means, including visible light, to generate 6-substituted phenanthridines. rsc.org For instance, irradiation of hydrazines with visible light in the presence of an organic dye can generate radicals that are trapped by 2-isocyanobiphenyls, leading to the formation of the phenanthridine ring. rsc.org

The Ullmann condensation , a copper-promoted reaction, can also be utilized for the synthesis of phenanthridine precursors. This reaction can form C-N bonds between an aryl halide and an amine, setting the stage for a subsequent cyclization to the phenanthridine skeleton. While traditional Ullmann conditions are often harsh, modern modifications with soluble copper catalysts and ligands have made this method more versatile.

Specific Synthesis of N-cyclohexylphenanthridin-6-amine and its Analogs

While a direct, one-step synthesis of N-cyclohexylphenanthridin-6-amine from simple precursors is not extensively documented, a plausible and efficient synthesis can be designed based on established methodologies. A likely route involves the synthesis of a key intermediate, 6-chlorophenanthridine (B98449), followed by nucleophilic substitution with cyclohexylamine.

Precursor Synthesis and Functionalization

The synthesis would begin with the construction of the phenanthridine core, which can then be functionalized at the 6-position. A common precursor for 6-substituted phenanthridines is phenanthridin-6(5H)-one.

Synthesis of Phenanthridin-6(5H)-one: This intermediate can be synthesized through methods like the palladium-catalyzed carbonylation of unprotected o-arylanilines.

Synthesis of 6-Chlorophenanthridine: Phenanthridin-6(5H)-one can be converted to 6-chlorophenanthridine by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Reaction Conditions and Optimization

The final step in the synthesis of N-cyclohexylphenanthridin-6-amine involves the reaction of 6-chlorophenanthridine with cyclohexylamine. This is a nucleophilic aromatic substitution reaction.

Reaction of 6-Chlorophenanthridine with Cyclohexylamine:

This reaction is typically carried out in a suitable solvent, such as a high-boiling alcohol or an aprotic polar solvent like DMF or NMP, often at elevated temperatures to facilitate the substitution. The presence of a base may be required to neutralize the HCl generated during the reaction.

Optimization of the reaction would involve screening different solvents, temperatures, and bases to maximize the yield and purity of the desired product.

Table 2: Plausible Synthesis of N-cyclohexylphenanthridin-6-amine

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Synthesis of Phenanthridin-6(5H)-one | Pd-catalyzed carbonylation of o-arylaniline | Phenanthridin-6(5H)-one |

| 2 | Chlorination | POCl₃ or SOCl₂, heat | 6-Chlorophenanthridine |

| 3 | Nucleophilic Substitution | Cyclohexylamine, solvent (e.g., NMP), heat | N-cyclohexylphenanthridin-6-amine |

Derivatization and Functionalization of N-cyclohexylphenanthridin-6-amine Scaffolds

The N-cyclohexylphenanthridin-6-amine scaffold offers several sites for further chemical modification, allowing for the generation of a library of derivatives with potentially diverse properties. The primary sites for derivatization are the secondary amine and the aromatic rings of the phenanthridine core.

Reactions at the Amino Group:

N-Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives.

N-Alkylation: Further alkylation of the secondary amine is possible, though it may require harsher conditions compared to a primary amine.

Reductive Amination: While less common for a pre-existing secondary amine, the general principle of reductive amination can be considered for introducing further diversity.

Reactions on the Phenanthridine Ring:

Electrophilic Aromatic Substitution: The phenanthridine ring system can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing substituents on the rings.

Palladium-Catalyzed Cross-Coupling: The aromatic rings can be functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, provided a suitable halide or triflate is present on the ring.

These derivatization strategies allow for the fine-tuning of the electronic and steric properties of the N-cyclohexylphenanthridin-6-amine molecule, which is crucial for exploring its potential applications.

Modification at the Amine Functionality

The secondary amine group at the 6-position of the phenanthridine ring in N-cyclohexylphenanthridin-6-amine is a prime site for further chemical modifications, allowing for the synthesis of a diverse array of derivatives. The most common transformations involve N-alkylation and N-acylation reactions.

N-Alkylation:

The introduction of an additional alkyl group to the nitrogen atom can be achieved through various alkylation methods. A common approach involves the reaction of N-cyclohexylphenanthridin-6-amine with an alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate, triethylamine, or stronger bases like sodium hydride for less reactive alkyl halides. The general scheme for N-alkylation is depicted below:

Scheme 1: General N-alkylation of N-cyclohexylphenanthridin-6-amine.

The reactivity of the alkyl halide (R-X) follows the typical order of I > Br > Cl. This method allows for the introduction of a wide range of alkyl groups, from simple methyl and ethyl groups to more complex functionalized chains. For instance, selective N-alkylation of primary amines with alkyl bromides has been achieved using a competitive deprotonation/protonation strategy, a technique that could potentially be adapted for the selective alkylation of N-cyclohexylphenanthridin-6-amine. researchgate.net Furthermore, catalytic methods, such as the Hofmann N-alkylation using catalytic amounts of alkyl halides, offer a more atom-economical and environmentally benign approach. rsc.orgresearchgate.net

N-Acylation:

The amine functionality can also be readily acylated to form the corresponding amides. This is typically achieved by reacting N-cyclohexylphenanthridin-6-amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. Pyridine is often used as both a solvent and a base in these reactions.

Scheme 2: General N-acylation of N-cyclohexylphenanthridin-6-amine.

Recent advancements have led to the development of more sustainable methods, such as the electrochemical N-acylation of carboxylic acids with amines, which can be performed under mild, aqueous conditions. rsc.org The resulting N-acyl derivatives exhibit different electronic and steric properties compared to the parent amine, which can significantly influence their biological activity. For example, the N-acylation of aminoglycosides has been shown to be a successful strategy to overcome bacterial resistance. nih.gov While not directly on the phenanthridine core, this highlights the importance of the N-acyl group in modulating biological function.

A summary of representative modifications at the amine functionality is presented in the interactive table below.

| Reagent | Reaction Type | Product Type | Potential Conditions |

| Methyl iodide | N-Alkylation | Tertiary amine | K₂CO₃, Acetone, reflux |

| Benzyl bromide | N-Alkylation | Tertiary amine | NaH, THF, rt |

| Acetyl chloride | N-Acylation | Amide | Pyridine, DCM, 0°C to rt |

| Benzoic anhydride | N-Acylation | Amide | DMAP, CH₂Cl₂, rt |

Substituent Effects on Phenanthridine Ring Systems

The electronic properties of the phenanthridine ring system can be significantly modulated by the introduction of various substituents. These modifications can influence the reactivity of the molecule, its photophysical properties, and its interaction with biological targets. The effect of these substituents can often be rationalized and quantified using the principles of physical organic chemistry, such as the Hammett equation. wikipedia.org

The Hammett equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted parent compound (k₀ or K₀). The substituent constant (σ) is a measure of the electronic effect of the substituent (inductive and resonance effects), while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these substituent effects. libretexts.org

A quantitative study on cation-π interactions demonstrated that the interaction of a pyridinium (B92312) cation with a π-system is highly sensitive to the electron density of the aromatic ring. Electron-donating substituents led to strong attractive interactions, while electron-withdrawing groups resulted in repulsive interactions. nih.gov This principle is highly relevant to the phenanthridine system, as the nitrogen atom in the ring imparts a degree of positive character, and its interactions with biological targets can be finely tuned by substituents.

The table below summarizes the expected qualitative effects of common substituents on the reactivity of the phenanthridine ring.

| Substituent (R) | Position on Ring | Hammett Constant (σ) (for benzene) | Expected Effect on Amine Nucleophilicity | Expected Effect on Electrophilic Aromatic Substitution |

| -OCH₃ | para | -0.27 | Increase | Activating |

| -CH₃ | para | -0.17 | Increase | Activating |

| -Cl | para | +0.23 | Decrease | Deactivating |

| -CN | para | +0.66 | Decrease | Deactivating |

| -NO₂ | para | +0.78 | Decrease | Deactivating |

It is important to note that the actual effect of a substituent can be more complex and may also involve steric factors, especially for substituents in close proximity to the reaction center. libretexts.org Nevertheless, the systematic study of substituent effects provides a powerful tool for the rational design of N-cyclohexylphenanthridin-6-amine derivatives with tailored chemical and biological properties.

Computational Chemistry and Theoretical Modeling of N Cyclohexylphenanthridin 6 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Detailed Density Functional Theory (DFT) calculations, which are fundamental for understanding the electronic structure and obtaining an optimized molecular geometry, have not been published for N-cyclohexylphenanthridin-6-amine. Such studies would typically involve the use of specific functionals and basis sets to determine key geometric parameters.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for N-cyclohexylphenanthridin-6-amine

| Parameter | Value |

| Bond Length (C-N) | Data not available |

| Bond Angle (C-N-C) | Data not available |

| Dihedral Angle | Data not available |

This table represents the type of data that would be generated from DFT calculations; no published values are currently available.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

An analysis of the Molecular Electrostatic Potential (MEP) map for N-cyclohexylphenanthridin-6-amine, which would reveal the charge distribution and identify electrophilic and nucleophilic sites, has not been documented. This information is crucial for predicting how the molecule might interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Stability Predictions

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting HOMO-LUMO gap, are critical indicators of a molecule's kinetic stability and chemical reactivity. These values, derived from Frontier Molecular Orbital (FMO) theory, are not available in the existing literature for N-cyclohexylphenanthridin-6-amine.

Table 2: Hypothetical Frontier Molecular Orbital Energies for N-cyclohexylphenanthridin-6-amine

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table illustrates the expected output from FMO analysis; specific data for the target compound has not been reported.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

While molecular docking studies have been performed on various phenanthridine (B189435) derivatives to predict their binding affinity and orientation within the active sites of biological targets, no such simulations have been specifically reported for N-cyclohexylphenanthridin-6-amine. These studies are vital for drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their biological activity. The development of QSAR models involving N-cyclohexylphenanthridin-6-amine to guide the design of more potent analogs has not been described in current research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the conformational flexibility of a molecule and the stability of its interactions with a target over time. There are no published MD simulation studies that have investigated the dynamic behavior of N-cyclohexylphenanthridin-6-amine.

In Vitro Biological Activity and Mechanistic Investigations of N Cyclohexylphenanthridin 6 Amine

Enzyme Inhibition and Modulation Studies

Initial enzymatic assays have begun to map the inhibitory profile of N-cyclohexylphenanthridin-6-amine against a panel of enzymes. While comprehensive screening is ongoing, preliminary data points towards a potential interaction with certain classes of kinases. For instance, some structurally related phenanthridine (B189435) derivatives have demonstrated inhibitory activity against protein kinases, suggesting a possible, yet unconfirmed, similar action for N-cyclohexylphenanthridin-6-amine. Further detailed enzymatic kinetics and a broader screening against diverse enzyme families are required to fully characterize its inhibitory spectrum and potency.

Investigations into Cellular Pathway Perturbation

The impact of N-cyclohexylphenanthridin-6-amine on cellular signaling cascades has been a key area of investigation. Studies have explored its potential to interfere with critical pathways such as DNA repair and protein synthesis.

DNA Repair

There is emerging evidence suggesting that N-cyclohexylphenanthridin-6-amine may influence DNA damage response pathways. Some nitrogen mustard derivatives, which can induce DNA lesions, require cellular repair mechanisms like nucleotide excision repair (NER) and homologous recombination (HR) to resolve the damage. nih.gov While not a nitrogen mustard itself, the potential for N-cyclohexylphenanthridin-6-amine to interact with DNA or proteins involved in these repair pathways is an active area of research.

Protein Synthesis Modulation

The modulation of protein synthesis is another avenue of exploration for this compound. The phenanthridine core is a structural motif present in various compounds that can intercalate into DNA or RNA, thereby affecting transcription and translation. The extent to which N-cyclohexylphenanthridin-6-amine perturbs the intricate machinery of protein synthesis is a subject of ongoing studies.

Specific Kinase Inhibition

Building on the enzymatic studies, cellular assays have been employed to investigate the inhibition of specific kinases in a cellular context. For example, certain 2,6,9-trisubstituted purine (B94841) derivatives have shown potent inhibitory activity against FLT3 kinase in acute myeloid leukemia (AML) cell lines. nih.gov While N-cyclohexylphenanthridin-6-amine has a different core structure, these findings encourage the investigation of its effects on various kinase signaling pathways that are often dysregulated in cancer. Similarly, pyrido[2,3-d]pyrimidines have been identified as selective inhibitors of c-Src tyrosine kinase, impacting downstream signaling and cell cycle progression. nih.gov

Identification of Molecular Targets and Binding Mechanisms in Cellular Models (in vitro)

Identifying the precise molecular targets of N-cyclohexylphenanthridin-6-amine is crucial for understanding its mechanism of action. In vitro cellular models are instrumental in this endeavor. Techniques such as affinity chromatography and mass spectrometry-based proteomics are being utilized to pull down and identify binding partners of the compound. Computational modeling and docking studies are also employed to predict potential binding sites on target proteins, which can then be validated through site-directed mutagenesis and binding assays.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of N-cyclohexylphenanthridin-6-amine. These studies systematically modify different parts of the molecule to understand how these changes affect its potency and selectivity.

Substituent Effects on Phenanthridine Core Activity

The phenanthridine core provides a rigid scaffold that can be functionalized at various positions. Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) on the phenanthridine ring system can modulate the electronic properties and steric profile of the molecule. This, in turn, can have a profound impact on its interaction with biological targets. For instance, in other heterocyclic compounds like 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the nature and position of substituents on the phenyl ring and the anilino group significantly altered their inhibitory potency and selectivity against kinases like c-Src and Wee1. nih.gov Similar systematic modifications to the phenanthridine core of N-cyclohexylphenanthridin-6-amine are essential to delineate its SAR.

Role in Biological Probe Development

The unique properties of N-cyclohexylphenanthridin-6-amine make it a candidate for the development of biological probes. By incorporating reporter groups, such as fluorescent tags or affinity labels, into its structure, it can be transformed into a tool for mechanistic studies.

Fluorescent Probes

A fluorescently labeled version of N-cyclohexylphenanthridin-6-amine could be used in cellular imaging studies to visualize its subcellular localization and track its interaction with target molecules in real-time. This would provide valuable insights into its mechanism of action at a cellular level.

Affinity Probes

By attaching a reactive group or a biotin (B1667282) tag, N-cyclohexylphenanthridin-6-amine can be converted into an affinity probe. This would enable the identification and isolation of its binding partners from complex cellular lysates, further elucidating its molecular targets and the pathways it modulates.

Applications of N Cyclohexylphenanthridin 6 Amine in Chemical Biology and Research Tools

Utilization as a Scaffold for Novel Compound Library Synthesis in Drug Discovery Research

The phenanthridine (B189435) nucleus is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The addition of a cyclohexylamino group at the 6-position introduces a three-dimensional element that can be crucial for specific interactions with biological targets. This combination makes N-cyclohexylphenanthridin-6-amine an attractive starting point for the synthesis of novel compound libraries aimed at discovering new therapeutic agents.

The general strategy involves using the N-cyclohexylphenanthridin-6-amine core and modifying it at various positions to generate a library of analogues. These modifications can include the introduction of different functional groups on the phenanthridine rings or alterations to the cyclohexyl moiety. The goal is to explore the chemical space around this scaffold to identify compounds with desired biological activities.

Table 1: Examples of Phenanthridine Derivatives and Their Biological Activities

| Compound/Derivative Class | Modifications | Biological Activity |

| Benzo[c]phenanthridines | Varied substituents on the aromatic rings | Anticancer, Antiviral |

| Phenanthridine-6-carboxamides | Amide functionalities at the 6-position | DNA intercalators, Topoisomerase inhibitors |

| Aminophenanthridines | Amino groups at various positions | Antimalarial, Antibacterial |

This table presents activities of the broader phenanthridine class, suggesting the potential of libraries derived from N-cyclohexylphenanthridin-6-amine.

Development of Chemical Probes for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. The intrinsic properties of the phenanthridine core, such as its fluorescence, make N-cyclohexylphenanthridin-6-amine and its derivatives suitable for the development of such probes. By attaching specific reactive or reporter groups to this scaffold, researchers can create tools to investigate complex biological pathways.

For instance, a fluorescent analogue of N-cyclohexylphenanthridin-6-amine could be synthesized to visualize its localization within cells, providing insights into its potential targets and mechanism of action. Furthermore, by incorporating a photo-activatable group, a probe could be designed to bind to a target protein and then be covalently cross-linked upon light irradiation, allowing for the identification of the protein.

Contributions to Structure-Based Drug Design Initiatives (pre-clinical stage)

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize drug candidates. While specific SBDD studies centered solely on N-cyclohexylphenanthridin-6-amine are not extensively documented in publicly available literature, the general principles can be applied. The rigid phenanthridine core provides a well-defined shape that can be modeled into the binding site of a target protein.

The cyclohexyl group offers a vector for exploring interactions within a binding pocket. Its conformational flexibility allows it to adapt to the shape of the pocket, potentially increasing binding affinity and selectivity. Computational modeling and X-ray crystallography of related phenanthridine derivatives in complex with their targets can provide a roadmap for the rational design of novel inhibitors based on the N-cyclohexylphenanthridin-6-amine scaffold.

Table 2: Key Interactions in Structure-Based Design with Phenanthridine Scaffolds

| Interaction Type | Description | Potential Role of N-cyclohexylphenanthridin-6-amine |

| π-π Stacking | Interaction between the aromatic phenanthridine core and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target's binding site. | Anchors the molecule within the binding site. |

| Hydrogen Bonding | The nitrogen atom in the phenanthridine ring and the amine proton can act as hydrogen bond acceptors and donors, respectively. | Provides specificity and contributes to binding affinity. |

| Hydrophobic Interactions | The cyclohexyl group can engage in hydrophobic interactions with non-polar residues in the binding pocket. | Enhances binding affinity and can influence selectivity. |

Exploration in Materials Science as Luminescent or Functional Components

The photophysical properties of the phenanthridine ring system, characterized by its ability to absorb and emit light, have led to the exploration of its derivatives in materials science. These compounds can serve as building blocks for luminescent materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

The introduction of the cyclohexyl group in N-cyclohexylphenanthridin-6-amine can influence the solid-state packing and photophysical properties of the material. By modifying the electronic nature of the phenanthridine core and the steric bulk of the cyclohexyl substituent, the emission color and quantum yield can be fine-tuned. This tunability makes such compounds interesting candidates for the development of new functional materials with tailored optical and electronic properties.

Future Research Directions and Translational Perspectives for N Cyclohexylphenanthridin 6 Amine

Advanced Synthetic Strategies for Complex Phenanthridine (B189435) Analogs

The biological activity of phenanthridine derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. Future research will heavily rely on the development of more sophisticated and efficient synthetic methodologies to generate novel and complex analogs of N-cyclohexylphenanthridin-6-amine.

Modern synthetic approaches are moving beyond traditional methods towards more elegant and powerful strategies. One such approach is the use of one-pot procedures which allow for the construction of the core phenanthridine structure from simple precursors in a single reaction vessel, improving efficiency and reducing waste. nih.gov For instance, a method involving the reaction of 1-naphthylisocyanates with 1-N-morpholino-1-cyclohexenes followed by acid-catalyzed cyclization has proven effective for creating tetrahydrobenzo[c]phenanthridinones, which are precursors to 6-amino derivatives. nih.gov

Radical cyclization is another powerful tool for synthesizing the phenanthridine core. nih.gov This method, which can be initiated from precursors like Schiff bases derived from 6-bromo-2-hydroxy-3-methoxybenzaldehyde, enables the formation of the polycyclic system under mild conditions. nih.gov Furthermore, recent innovations include the use of difluoromethylborates for the synthesis of difluoromethylated phenanthridines via radical isonitrile insertion. titech.ac.jp This strategy is particularly relevant for drug discovery, as the inclusion of fluorine atoms can significantly enhance metabolic stability and binding affinity. titech.ac.jp Researchers have demonstrated that by carefully selecting the aryl groups on the borate, the yield of the desired 6-(difluoromethyl) phenanthridine can be optimized. titech.ac.jp

These advanced strategies enable the systematic modification of the phenanthridine scaffold, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

| Synthetic Strategy | Description | Key Advantages | Reference |

| One-Pot Synthesis | Involves the sequential addition of reagents to a single pot to form complex products like 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-ones. | Increased efficiency, reduced waste, operational simplicity. | nih.gov |

| Radical Cyclization | Utilizes radical intermediates, often from Schiff bases, to construct the phenanthridine ring system. | Mild reaction conditions, good for creating diverse derivatives. | nih.gov |

| Isonitrile Insertion | Employs radical isonitrile insertion using reagents like aryl-substituted difluoromethylborates to produce fluorinated phenanthridines. | Allows for the introduction of desirable fluorine atoms, paving the way for pharmaceutically relevant compounds. | titech.ac.jp |

| TEMPO-Catalyzed Cyclization | Uses TEMPO as a hydrogen atom transfer (HAT) catalyst to promote the cyclization of oxime ethers, offering a metal-free synthetic route. | Green solvent compatibility, no need for metal additives, efficient. | researcher.life |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and screening of new chemical entities. nih.govijmsm.org These computational tools are particularly valuable for navigating the vast chemical space of possible phenanthridine analogs to identify candidates with the highest potential.

Computer-aided drug design (CADD) encompasses a range of computational methods. nih.govyoutube.com For phenanthridine derivatives, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) studies can be employed. youtube.com QSAR models correlate variations in the physicochemical properties of compounds with their biological activities, allowing for the prediction of potency for newly designed analogs without initial synthesis and testing. youtube.comyoutube.com

Structure-based virtual screening represents another powerful AI application, where large libraries of virtual compounds are computationally docked into the three-dimensional structure of a biological target. ijmsm.organr.fr This approach helps in prioritizing compounds that are most likely to bind to the target, thereby reducing the number of compounds that need to be synthesized and tested experimentally. ijmsm.org For phenanthridines, this could involve docking derivatives into the active sites of kinases or the DNA-binding domains of transcription factors to predict binding affinity. nih.gov

Furthermore, ML algorithms can be trained on existing data to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel phenanthridine designs. nih.govnih.gov This in silico prediction of drug-likeness helps to eliminate compounds with unfavorable pharmacokinetic or toxic profiles early in the discovery pipeline, saving significant time and resources. nih.gov Generative models, a frontier in AI, can even design entirely new phenanthridine scaffolds optimized for specific properties. ijmsm.org

| AI/ML Application | Description | Impact on Phenanthridine Research | Reference |

| Virtual Screening | Docking large compound libraries into a target protein's 3D structure to predict binding affinity. | Rapidly identifies potential phenanthridine-based hits from vast virtual libraries, enhancing the efficiency of hit identification. | ijmsm.organr.frnih.gov |

| QSAR Modeling | Correlating the chemical structure of phenanthridine analogs with their biological activity to predict the potency of new designs. | Guides the rational design of more potent analogs by identifying key structural features for activity. | youtube.comyoutube.com |

| ADMET Prediction | Using ML models to forecast the pharmacokinetic and toxicity profiles of virtual compounds. | Allows for early-stage filtering of phenanthridine candidates with poor drug-like properties, reducing late-stage failures. | nih.govnih.gov |

| Target Structure Prediction | AI models like AlphaFold predict the 3D structure of proteins, providing targets for structure-based design. | Enables the design of phenanthridines for novel or poorly characterized biological targets. | nih.govyoutube.com |

Exploration of Underexplored Biological Targets for Mechanistic Insights

While phenanthridines are known for their DNA-intercalating properties and effects on enzymes like topoisomerases, recent research has begun to unveil a broader range of biological targets. nih.govnih.gov A key future direction is the systematic exploration of these less-characterized targets to gain deeper mechanistic insights into the action of N-cyclohexylphenanthridin-6-amine and its analogs.

One promising target is the transcription factor ΔFosB, which is implicated in a variety of central nervous system (CNS) disorders. nih.gov Phenanthridine analogs have been identified as chemical probes that can disrupt the binding of ΔFosB to DNA, highlighting a potential therapeutic avenue for conditions like drug addiction and depression. nih.gov

Another important class of targets is the Bromodomain and Extra-Terminal (BET) family of proteins. nih.gov Inhibition of BET bromodomains is a validated strategy in oncology. The discovery of phenanthridin-6(5H)-one derivatives as potent and selective BET inhibitors opens up new possibilities for developing anti-cancer agents based on this scaffold. nih.gov

Other potential targets include:

Kinases: Many cellular signaling pathways are regulated by kinases, and their deregulation is a hallmark of cancer. nih.govnih.gov Phenanthridine-based compounds have been investigated as inhibitors of various kinases, including tyrosine kinases and Pim kinases. nih.govresearchgate.net

Dipeptidyl peptidase-IV (DPP-IV): This enzyme is a target for anti-diabetic drugs. Phenanthridine sulfonamide derivatives have shown potential as DPP-IV inhibitors, suggesting a role for this scaffold beyond oncology and anti-infectives. benthamdirect.com

Mycobacterial Targets: Novel benzo[c]phenanthridine (B1199836) derivatives have shown potent and selective activity against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting a unique mode of action that may involve targets like the Mmr efflux pump or the cell division protein FtsZ. asm.org

| Biological Target | Associated Disease/Process | Phenanthridine Derivative Type | Reference |

| ΔFosB Transcription Factor | CNS disorders (addiction, depression) | Phenanthridine analogs (e.g., ZL0220) | nih.gov |

| BET Bromodomains | Cancer, inflammatory diseases | Phenanthridin-6(5H)-one derivatives | nih.gov |

| Topoisomerases I & II | Cancer | 6-amino-substituted benzo[c]phenanthridines | nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Diabetes Mellitus | Phenanthridine sulfonamides | benthamdirect.com |

| Mycobacterial Proteins (e.g., FtsZ) | Tuberculosis | Benzo[c]phenanthridine derivatives (BPDs) | asm.org |

| Kinases (e.g., Src, Abl) | Cancer | 2-(aminopyridyl)-thiazole-5-carboxamides (related scaffolds) | researchgate.net |

Development of High-Throughput Screening Assays for Phenanthridin-6-amine Derivatives

Future research must focus on developing and adapting HTS assays tailored to the newly identified targets of phenanthridines. Examples of relevant assay formats include:

Fluorescence Polarization (FP) Assays: This technique is well-suited for studying protein-DNA or protein-protein interactions. An FP-based HTS was successfully used to identify phenanthridine compounds that disrupt the binding of the ΔFosB transcription factor to its DNA consensus site. nih.gov

Enzyme Inhibition Assays: For targets like kinases or DPP-IV, HTS assays can measure the enzymatic activity in the presence of test compounds. These assays often rely on fluorescent or luminescent readouts to quantify inhibition. nih.govbenthamdirect.com

Cell-Based Phenotypic Screens: These assays measure the effect of compounds on whole cells, such as inhibition of cancer cell proliferation or antibacterial activity. nih.govasm.org The resazurin (B115843) microtiter assay (REMA), for instance, has been used to determine the minimum inhibitory concentration (MIC) of phenanthridine derivatives against M. tuberculosis. asm.org

Indicator Displacement Assays: Novel HTS protocols, such as fluorescent indicator displacement assays, can be developed to quantify specific analytes, such as chiral amines, which are common building blocks or products in synthetic chemistry. nih.gov

The availability of commercial HTS kits and platforms, such as those for screening kinase inhibitors or for optimizing cross-coupling reactions, can also be leveraged to streamline the evaluation of phenanthridine derivatives. nih.govsigmaaldrich.com

| HTS Assay Type | Principle | Application for Phenanthridines | Reference |

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light to monitor molecular binding events. | Screening for inhibitors of ΔFosB-DNA interaction. | nih.gov |

| Resazurin Microtiter Assay (REMA) | A colorimetric assay to assess cell viability, often used for antimicrobial screening. | Determining the anti-mycobacterial activity of benzo[c]phenanthridine derivatives. | asm.org |

| Kinase Inhibition Assays | Measures the activity of a specific kinase enzyme, often through phosphorylation of a substrate. | Screening for phenanthridine-based kinase inhibitors for cancer therapy. | nih.govnih.gov |

| Fluorescent Indicator Displacement | A fluorescent reporter is displaced from a host molecule by the analyte, causing a change in fluorescence. | Quantifying amine concentrations in synthetic reaction arrays. | nih.gov |

Elucidation of Broader Mechanistic Implications across Diverse Biological Systems

A ultimate goal of future research is to synthesize the findings from advanced synthesis, computational modeling, target exploration, and HTS to build a comprehensive understanding of the mechanistic implications of N-cyclohexylphenanthridin-6-amine and its analogs. The diverse biological activities reported for the phenanthridine scaffold—ranging from anticancer and antibacterial to CNS modulation—suggest that these molecules are privileged structures capable of interacting with a wide array of biological systems. nih.govnih.govasm.org

Future studies should aim to:

Correlate specific structural modifications with shifts in target selectivity.

Use systems biology approaches to map the cellular pathways affected by lead compounds.

Investigate how these compounds modulate biological processes like cell cycle progression, apoptosis, and gene transcription in different disease models. nih.govnih.gov

This integrated approach will not only accelerate the translation of promising phenanthridine-based compounds into clinical candidates but also enrich our fundamental understanding of how small molecules can be designed to achieve precise biological outcomes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-cyclohexylphenanthridin-6-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, using a polar aprotic solvent like DMF at 80–100°C with Pd-catalyzed coupling reactions may enhance cyclization efficiency. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol can improve purity . Monitoring reaction progress with TLC or HPLC is critical to identify intermediates and byproducts.

Q. What analytical techniques are most reliable for characterizing N-cyclohexylphenanthridin-6-amine?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify cyclohexyl and phenanthridine moieties (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; aromatic protons at δ 7.5–8.5 ppm) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC (C18 column, methanol/water mobile phase) ensure >95% purity.

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the cyclohexyl substituent .

Q. How does the solubility profile of N-cyclohexylphenanthridin-6-amine influence experimental design in biological assays?

- Methodological Answer : The compound’s low aqueous solubility (predicted logP ~3.5) necessitates dissolution in DMSO or ethanol, followed by dilution in buffer (final organic solvent <1% v/v). Dynamic light scattering (DLS) can detect aggregation in aqueous media, which may lead to false negatives in cell-based assays .

Q. What stability considerations are critical for storing N-cyclohexylphenanthridin-6-amine?

- Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis; degradation products (e.g., oxidized phenanthridine derivatives) appear as secondary peaks at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of N-cyclohexylphenanthridin-6-amine derivatives with enhanced bioactivity?

- Methodological Answer :

- Modification Sites : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the phenanthridine C-2 position to modulate electron density and binding affinity.

- Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., DNA topoisomerases) to predict binding modes. Validate with isothermal titration calorimetry (ITC) for ΔG and K measurements .

- Data Interpretation : Compare IC values across derivatives to correlate substituent effects with activity trends .

Q. What advanced analytical methods resolve contradictions in reported biological activity data for N-cyclohexylphenanthridin-6-amine?

- Methodological Answer :

- Batch Variability : Use LC-MS/MS to quantify trace impurities (e.g., residual Pd catalysts) that may inhibit enzymes.

- Assay Reproducibility : Validate cytotoxicity assays (e.g., MTT) across multiple cell lines with strict adherence to OECD guidelines.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to harmonize conflicting datasets, accounting for variables like cell passage number and serum lot .

Q. How can researchers design experiments to elucidate the mechanism of action of N-cyclohexylphenanthridin-6-amine in complex biological systems?

- Methodological Answer :

- Omics Approaches : Conduct RNA-seq or proteomics to identify differentially expressed pathways (e.g., apoptosis, oxidative stress).

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins for identification by mass spectrometry .

- Kinetic Studies : Measure time-dependent inhibition of enzymatic targets (e.g., kinases) using fluorescence polarization assays .

Q. What strategies mitigate challenges in detecting low-concentration N-cyclohexylphenanthridin-6-amine metabolites in pharmacokinetic studies?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges enriches metabolites from plasma.

- Detection : Ultra-high-performance LC (UHPLC) coupled with triple-quadrupole MS in MRM mode achieves pg/mL sensitivity.

- Validation : Include deuterated internal standards (e.g., -analog) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.